molecular formula C8H6N2OS B073070 (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole CAS No. 1199-33-3

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole

Cat. No.: B073070
CAS No.: 1199-33-3
M. Wt: 178.21 g/mol
InChI Key: CWERFEQAGCRYTC-VMPITWQZSA-N
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Description

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a nitrosomethylidene group at the second position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with nitrosating agents. One common method involves the use of sodium nitrite and hydrochloric acid to generate the nitrosomethylidene group. The reaction is carried out under acidic conditions, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and concentration of reactants, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosomethylidene group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the nitrosomethylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole involves its interaction with specific molecular targets. The nitrosomethylidene group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(nitrosomethylidene)-1,3-benzothiazole
  • 2-(nitrosomethylidene)-4-[(2,2,2-trifluoroethyl)sulfanyl]-1,2-dihydro-1,10-phenanthroline
  • 1-methyl-2-(nitrosomethylidene)pyridine

Uniqueness

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole is unique due to its specific structural features and the presence of the nitrosomethylidene group. This group imparts distinct chemical reactivity and biological activity, making the compound valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

IUPAC Name

(NE)-N-(1,3-benzothiazol-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIOLCCKLQHTMD-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60418309
Record name NSC204965
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-33-3
Record name NSC204965
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC204965
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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